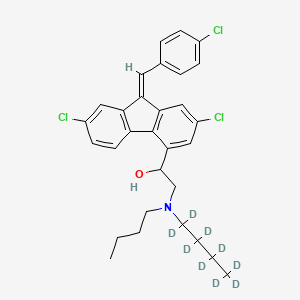
Lumefantrine-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lumefantrine-d9: is a deuterated form of lumefantrine, an antimalarial agent used in combination with artemether for the treatment of acute uncomplicated malaria caused by Plasmodium falciparum . The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of lumefantrine, as the presence of deuterium atoms can provide more detailed insights into the drug’s behavior in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of Lumefantrine-d9 involves several key steps :
Friedel-Crafts Reaction: The initial step involves the reaction of a compound with chloroacetyl chloride in the presence of anhydrous aluminum chloride to form an intermediate.
Reduction Reaction: The intermediate is then reduced using sodium borohydride to form another intermediate.
Substitution Reaction: This intermediate undergoes a substitution reaction with n-butylamine to form a new compound.
Condensation Reaction: The new compound is then condensed with p-chlorobenzaldehyde in the presence of an alkali to form another intermediate.
Final Substitution Reaction: The final step involves a substitution reaction with deuterated n-bromobutane-D9 in the presence of potassium carbonate to obtain this compound.
Industrial Production Methods:
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of commercially available deuterated raw materials, such as deuterated n-bromobutane-D9, helps in reducing the cost and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Lumefantrine-d9 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: n-butylamine, deuterated n-bromobutane-D9, potassium carbonate.
Major Products Formed:
The major product formed from these reactions is this compound, which is characterized by the presence of deuterium atoms in its structure .
Scientific Research Applications
Chemistry:
In chemistry, Lumefantrine-d9 is used to study the detailed reaction mechanisms and pathways of lumefantrine. The presence of deuterium atoms allows for more precise tracking of the compound during reactions .
Biology:
In biological research, this compound is used to investigate the metabolic pathways and pharmacokinetics of lumefantrine. This helps in understanding how the drug is absorbed, distributed, metabolized, and excreted in the body .
Medicine:
In medicine, this compound is used in clinical studies to evaluate the efficacy and safety of lumefantrine in treating malaria. The deuterated form provides more accurate data on the drug’s behavior in the human body .
Industry:
In the pharmaceutical industry, this compound is used in the development and optimization of lumefantrine-based therapies. It helps in improving the formulation and delivery of the drug .
Mechanism of Action
The exact mechanism by which Lumefantrine-d9 exerts its antimalarial effect is not fully understood. it is believed to inhibit the formation of β-hematin by forming a complex with hemin, thereby inhibiting nucleic acid and protein synthesis . This action disrupts the parasite’s ability to detoxify heme, leading to its death .
Comparison with Similar Compounds
Artemether: Often used in combination with lumefantrine for its rapid action against malaria.
Halofantrine: Another antimalarial agent with a similar mechanism of action.
Pyronaridine: Used in combination therapies for malaria.
Uniqueness:
Lumefantrine-d9 is unique due to the presence of deuterium atoms, which provide more detailed insights into the drug’s pharmacokinetics and metabolic pathways. This makes it a valuable tool in scientific research and drug development .
Properties
Molecular Formula |
C30H32Cl3NO |
|---|---|
Molecular Weight |
538.0 g/mol |
IUPAC Name |
2-[butyl(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino]-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol |
InChI |
InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15-/i1D3,3D2,5D2,13D2 |
InChI Key |
DYLGFOYVTXJFJP-BWOMUDRSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCCC)CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |
Canonical SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


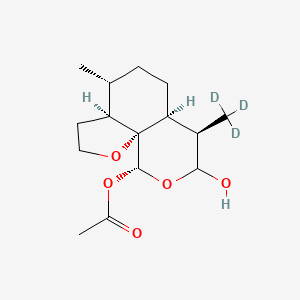
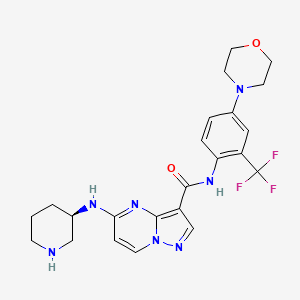
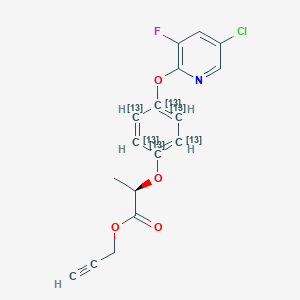
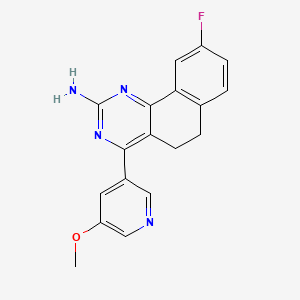
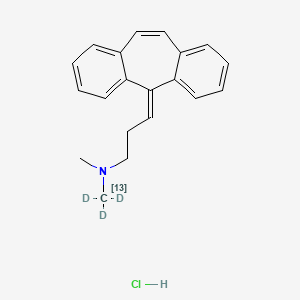
![2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12420488.png)
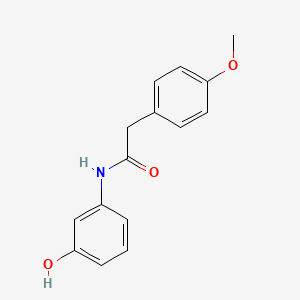
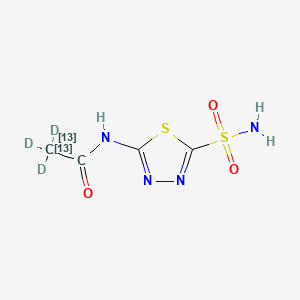

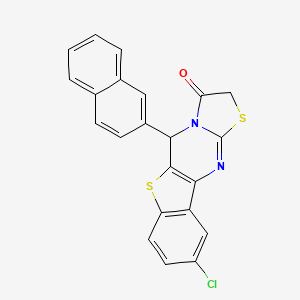
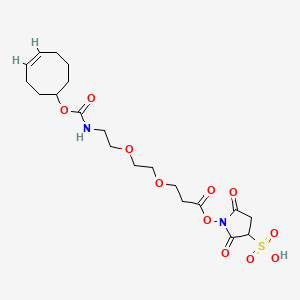
![N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide](/img/structure/B12420524.png)
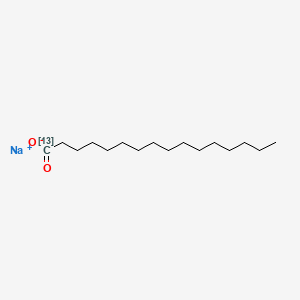
![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B12420541.png)
